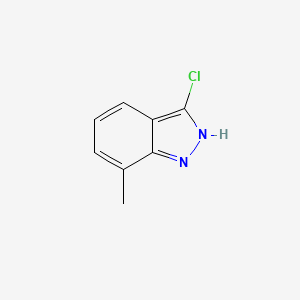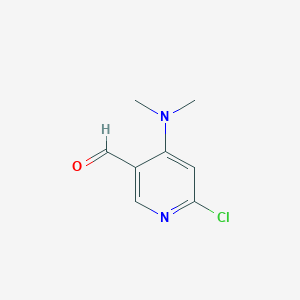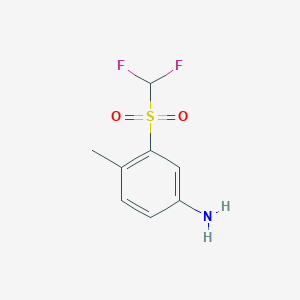
3-Difluoromethanesulfonyl-4-methylaniline
Vue d'ensemble
Description
3-Difluoromethanesulfonyl-4-methylaniline (3-DFMSA) is an important organic compound commonly used in laboratory experiments. It is a derivative of aniline, a type of aromatic amine, and is used in a variety of applications, including synthesis and research. This compound has a range of unique properties, including a high degree of solubility in organic solvents, and the ability to react with a number of different compounds. As such, 3-DFMSA has become an essential tool in the laboratory, with a wide range of applications.
Applications De Recherche Scientifique
3-Difluoromethanesulfonyl-4-methylaniline is widely used in scientific research. It is commonly used as a reagent in organic synthesis, due to its high solubility in organic solvents. It can also be used to study the structure and reactivity of organic molecules, as it can react with a wide range of compounds. Additionally, 3-Difluoromethanesulfonyl-4-methylaniline can be used as a catalyst in a variety of reactions, including the hydrolysis of esters.
Mécanisme D'action
3-Difluoromethanesulfonyl-4-methylaniline is able to react with a wide range of compounds due to its unique structure. The compound contains two fluorine atoms, which are highly electronegative and can interact with other molecules through electrostatic interactions. This allows 3-Difluoromethanesulfonyl-4-methylaniline to act as a nucleophile, attacking the electron-rich sites of other molecules and forming covalent bonds.
Effets Biochimiques Et Physiologiques
3-Difluoromethanesulfonyl-4-methylaniline is not known to have any significant biochemical or physiological effects in humans or other organisms. The compound is not toxic, and is not known to have any adverse effects on the environment. As such, it is generally considered to be safe for use in laboratory experiments.
Avantages Et Limitations Des Expériences En Laboratoire
The primary advantage of using 3-Difluoromethanesulfonyl-4-methylaniline in laboratory experiments is its wide range of applications. It can be used in organic synthesis, as a catalyst, and to study the structure and reactivity of organic molecules. Additionally, it is highly soluble in organic solvents, which makes it easy to work with. The main limitation of 3-Difluoromethanesulfonyl-4-methylaniline is that it is relatively expensive, which can limit its use in some experiments.
Orientations Futures
There are a number of potential future directions for the use of 3-Difluoromethanesulfonyl-4-methylaniline. One potential application is in the synthesis of pharmaceuticals, as the compound can be used as a catalyst in a variety of reactions. Additionally, 3-Difluoromethanesulfonyl-4-methylaniline could be used in the synthesis of complex organic molecules, such as natural products. Finally, the compound could be used in the development of new materials, such as polymers and other materials with unique properties.
Propriétés
IUPAC Name |
3-(difluoromethylsulfonyl)-4-methylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F2NO2S/c1-5-2-3-6(11)4-7(5)14(12,13)8(9)10/h2-4,8H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLQCREQNLKVWJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N)S(=O)(=O)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F2NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Difluoromethanesulfonyl-4-methylaniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



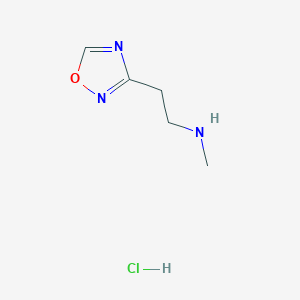
![1-[(3-Methylphenyl)methyl]pyrrolidin-3-amine dihydrochloride](/img/structure/B1459027.png)
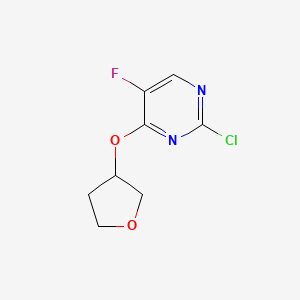
![3-[(3-Fluorophenyl)sulfanyl]-2-hydroxy-2-methylpropanoic acid](/img/structure/B1459030.png)
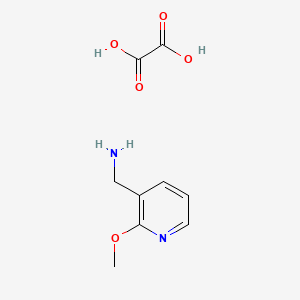
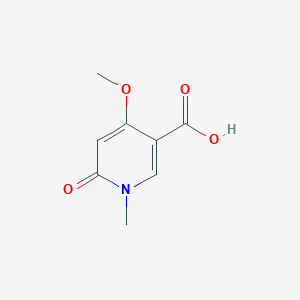
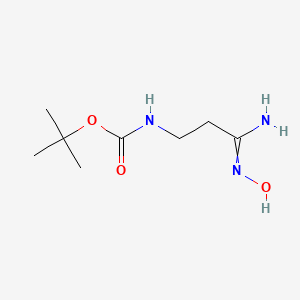
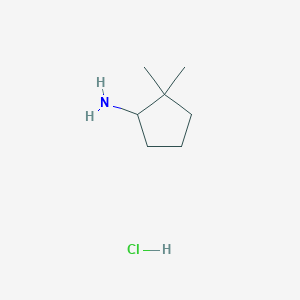
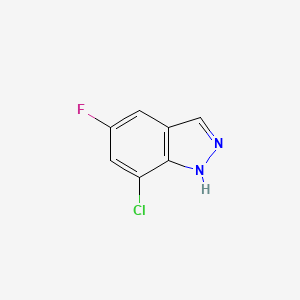
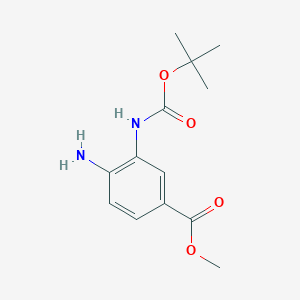
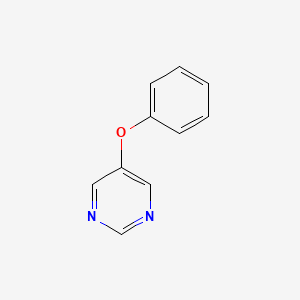
![diethyl 1-[2-(4-methoxyphenyl)-2-oxoethyl]-1H-pyrazole-3,5-dicarboxylate](/img/structure/B1459044.png)
